N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide
Description
N-(2-(Dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a dimethylaminoethyl backbone substituted with a 4-fluorophenyl group and a 4-methylbenzenesulfonamide moiety. Sulfonamides are renowned for their pharmacological versatility, including antibacterial, antitumor, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2S/c1-13-4-10-16(11-5-13)23(21,22)19-12-17(20(2)3)14-6-8-15(18)9-7-14/h4-11,17,19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVILHVDNOBQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroacetophenone, dimethylamine, and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-fluoroacetophenone with dimethylamine to form an intermediate, 2-(dimethylamino)-2-(4-fluorophenyl)ethanol.
Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic applications. It exhibits properties that may be beneficial in treating various medical conditions.
Anticancer Activity
Recent studies have indicated that derivatives of sulfonamides, including N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide, show promising anticancer activity. For instance, research has demonstrated that modifications to the sulfonamide structure can enhance its efficacy against specific cancer cell lines. The compound's ability to inhibit tumor growth has been attributed to its interference with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The compound has shown activity against a range of bacterial strains, making it a candidate for further development as an antibiotic agent. Studies have highlighted its effectiveness in inhibiting bacterial growth by targeting folic acid synthesis pathways, which are crucial for bacterial survival .
Pharmacological Insights
The pharmacological profile of this compound suggests several mechanisms of action.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can significantly influence its biological activity. For example, modifications to the fluorophenyl group have been shown to enhance potency against certain cancer cell lines while maintaining low toxicity levels .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group and the fluorophenyl group play crucial roles in binding to biological receptors or enzymes, modulating their activity. The sulfonamide moiety is known to interact with various proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s structure combines three critical elements:
- 4-Methylbenzenesulfonamide : A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) and antitumor agents .
- Dimethylaminoethyl Chain: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding .
- 4-Fluorophenyl Group : Introduces electron-withdrawing effects, influencing receptor binding and metabolic resistance .
Comparison Table: Structural Analogs and Functional Differences
Analysis of Functional Group Impact
- Fluorophenyl vs. Thiazole : The fluorophenyl group in the target compound may favor CNS-targeted activity due to increased lipophilicity, whereas the thiazole analog () likely targets bacterial enzymes or kinases .
- Chloro vs.
- Methoxy Groups : Methoxy-substituted sulfonamides () exhibit stronger hydrogen-bonding capacity, improving hypoglycemic activity but possibly reducing cell membrane permeability .
Biological Activity
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H20F N3O2S
- Molecular Weight : 319.40 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances its lipophilicity, facilitating better membrane permeability and bioavailability.
Biological Activities
-
Antitumor Activity :
- Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it has a growth inhibition concentration (GI50) of approximately 3.18 µM against MCF-7 breast cancer cells, outperforming standard chemotherapeutic agents .
- Antimicrobial Properties :
- Inhibition of Kinases :
Case Study 1: Antitumor Efficacy
A study conducted on MCF-7 cells evaluated the antitumor efficacy of the compound using various assays:
- Assay Type : MTT assay
- Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 3.18 µM.
Case Study 2: Antimicrobial Activity
An investigation into the antimicrobial properties involved testing against multiple bacterial strains:
- Pathogens Tested : MRSA, Staphylococcus aureus
- Results : The compound exhibited potent activity with MIC values lower than those of traditional antibiotics.
Data Tables
| Biological Activity | Cell Line/Pathogen | GI50/MIC (µM/nM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 3.18 | |
| Antimicrobial | MRSA | 44 | |
| Kinase Inhibition | NEK6/NEK7/NEK9 | >100 |
Research Findings
Recent studies highlight the compound's potential as a lead molecule for developing new anticancer and antimicrobial agents. Its ability to inhibit specific kinases involved in cancer progression presents a promising avenue for targeted therapy.
- In Silico Studies :
-
In Vitro Efficacy :
- In vitro experiments confirmed that the compound's cytotoxicity was significantly higher than that of existing treatments, warranting further investigation into its therapeutic applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonamide coupling. Key steps include:
- Step 1 : Reacting 4-methylbenzenesulfonyl chloride with a precursor containing the dimethylamino and 4-fluorophenyl groups under basic conditions (e.g., triethylamine or NaOH) to facilitate deprotonation and nucleophilic attack .
- Step 2 : Purification via column chromatography or recrystallization using solvents like ethanol or n-hexane to isolate the product .
- Critical Parameters : Temperature (0–25°C to prevent side reactions), solvent choice (dichloromethane or DMF for solubility), and stoichiometric control of reagents .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent integration and electronic environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak matching calculated mass) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction data refined using SHELXL can resolve bond lengths and angles (e.g., S–N bond ~1.63 Å) .
Q. How does the 4-fluorophenyl group influence the compound’s physicochemical properties?
- Methodological Answer :
- Electron-Withdrawing Effects : The fluorine atom increases the electrophilicity of the adjacent aromatic ring, impacting reactivity in substitution reactions .
- Lipophilicity : LogP calculations (via HPLC or computational tools) show increased hydrophobicity compared to non-fluorinated analogs, affecting solubility and membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound, such as disorder or twinning?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation to improve data quality.
- Refinement Strategies : Employ SHELXL’s TWIN and BASF commands to model twinning, and PART instructions to address disorder in flexible groups (e.g., dimethylamino) .
- Validation Tools : Check R-factors (<5% for high-quality data) and ADDSYM in PLATON to detect missed symmetry .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., carbonic anhydrase or serotonin transporters). Focus on hydrogen bonds between the sulfonamide group and active-site residues .
- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories to assess conformational changes .
- QSAR Studies : Corate substituent electronic parameters (Hammett σ) with activity data to optimize substituents .
Q. How can conflicting bioactivity data from different assays be reconciled?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Data Normalization : Account for variables like cell line heterogeneity (e.g., IC differences in HEK293 vs. HeLa cells) or solvent effects (DMSO concentration ≤0.1%) .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to aggregate data from multiple studies .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation of the dimethylamino group during storage or reactions?
- Methodological Answer :
- Storage : Use inert atmospheres (N or Ar) and amber vials to prevent oxidation.
- Stabilizers : Add radical scavengers (e.g., BHT) in solution phases .
- Low-Temperature Synthesis : Conduct reactions at ≤0°C to suppress amine oxidation .
Q. How can researchers optimize enantiomeric purity when chiral centers are present?
- Methodological Answer :
- Chiral Chromatography : Use Chiracel OD-H columns with heptane/isopropanol mobile phases .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
